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CAS No.: 67099-40-5
Cat. No.: B8620834
Get Quote
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In the landscape of molecular design, particularly within pharmaceutical and materials science,
the demand for versatile chemical building blocks is perpetual. 3,3-dimethylpent-4-ynoic acid
is an exemplar of such a scaffold, integrating two highly valuable and orthogonally reactive
functional groups: a sterically encumbered carboxylic acid and a terminal alkyne. While
extensive literature on this specific molecule is nascent, its structure suggests significant
potential for applications ranging from complex organic synthesis to the construction of novel
therapeutic agents.

This guide provides a comprehensive analysis of the chemical properties, reactivity, and
synthetic potential of 3,3-dimethylpent-4-ynoic acid. By dissecting the behavior of its
constituent functional groups and considering the influence of its unique structural features—
namely the gem-dimethyl substitution—we offer field-proven insights for researchers, scientists,
and drug development professionals seeking to leverage this promising molecule.

Molecular Structure and Physicochemical
Properties
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The foundational attributes of a molecule dictate its behavior in a chemical system. 3,3-
dimethylpent-4-ynoic acid possesses a unique topology that influences its reactivity,
solubility, and metabolic stability.

Caption: Molecular structure of 3,3-dimethylpent-4-ynoic acid.

The molecule's formula is C7H1002 with a molecular weight of approximately 126.15 g/mol [1].
The key structural features are:

e ATerminal Alkyne: The C=C-H group is a versatile functional handle. The terminal proton is
weakly acidic, and the triple bond can undergo a variety of addition reactions, most notably
cycloadditions.

o A Carboxylic Acid: This group provides a locus for transformations into esters, amides, and
acid chlorides, and can patrticipate in hydrogen bonding, influencing solubility and
interactions with biological targets.

e A Quaternary Center: The gem-dimethyl group at the C3 position (alpha to the alkyne, beta
to the carboxyl) introduces significant steric hindrance. This is not a flaw but a feature; it
conformationally locks the backbone and can act as a "metabolic shield," preventing
enzymatic degradation at adjacent positions—a highly desirable trait in drug design.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C7H1002 [1]
Molecular Weight 126.15 g/mol [1]
XLogP3 1.2 [1]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count| 2 [[1] |

Predicted Spectroscopic Sighature
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While empirical spectral data for this specific molecule is not widely published, its signature can
be reliably predicted based on well-established principles of organic spectroscopy. A researcher

synthesizing this compound would look for the following characteristic signals to confirm its
identity.

Table 2: Predicted Spectroscopic Data for 3,3-dimethylpent-4-ynoic acid
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Spectroscopy Feature Predicted Position Rationale
Characteristic of a
IR =C-H stretch ~3300 cm~* (sharp) terminal alkyne C-H
bond.
Characteristic of the
2500-3300 cm™? hydrogen-bonded
O-H stretch ) )
(broad) carboxylic acid
hydroxyl group.
Characteristic of a
C=C stretch ~2100 cm~1 (weak) terminal alkyne triple
bond.
Characteristic of a
C=0 stretch ~1710 cm~t (strong) saturated carboxylic
acid carbonyl.
) Deshielded acidic
~10-12 ppm (singlet,
1H NMR -COOH proton of the
broad) . .
carboxylic acid.
=C-H ~2.0-2.5 ppm (singlet)  Acetylenic proton.
Methylene protons
-CHz- ~2.4 ppm (singlet) alpha to the carbonyl
group.
Six equivalent protons
-C(CHs)2 ~1.3 ppm (singlet, 6H)  of the two methyl
groups.
Carboxylic acid
13C NMR Cc=0 ~175-180 ppm
carbonyl carbon.
uaternary sp-
C=CH ~80-90 ppm Q o yop
hybridized carbon.
Terminal sp-hybridized
C=CH ~70-80 ppm
carbon.
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Spectroscopy Feature Predicted Position Rationale

Quaternary sps-
-C(CHs)2 ~35-45 ppm o
hybridized carbon.

-CHz- ~40-50 ppm Methylene carbon.

| | -C(CH3)z2 | ~25-30 ppm | Methyl carbons. |

Chemical Reactivity: A Tale of Two Functional
Groups

The synthetic utility of 3,3-dimethylpent-4-ynoic acid stems from the distinct and controllable
reactivity of its acid and alkyne moieties. This orthogonality allows for selective modification of
one group while leaving the other intact for subsequent transformations.

3,3-dimethylpent-4-ynoic acid
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Caption: Orthogonal reactivity workflow of 3,3-dimethylpent-4-ynoic acid.

Reactions of the Carboxylic Acid Group
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The carboxylic acid can be converted into a range of derivatives via nucleophilic acyl
substitution[2][3]. However, the gem-dimethyl group at the adjacent C3 position introduces
steric hindrance, which may necessitate more forcing conditions (e.g., higher temperatures,
longer reaction times) or more potent reagents compared to unhindered acids.

 Esterification: The Fischer esterification, involving reaction with an alcohol under strong acid
catalysis (e.g., H2SOa4, HCI), is a standard transformation[4]. The acid catalyst protonates the
carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the
alcohol[4].

e Amide Formation: Direct conversion to amides using amines is often inefficient due to acid-
base chemistry. The preferred method involves activation of the carboxylic acid with a
coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary
amine.

e Acid Chloride Formation: Treatment with thionyl chloride (SOCIz) or oxalyl chloride ((COCI)2)
readily converts the carboxylic acid to the highly reactive 3,3-dimethylpent-4-ynoyl chloride.
This intermediate is not typically isolated and is used directly to synthesize esters and
amides under milder conditions.

e Reduction: Strong reducing agents like lithium aluminum hydride (LiAIH4) will reduce the
carboxylic acid to the corresponding primary alcohol, 3,3-dimethylpent-4-yn-1-ol. The alkyne
is generally unreactive to LiAlIHa.

Reactions of the Terminal Alkyne Group

The terminal alkyne is a hub of synthetic activity, enabling carbon-carbon bond formation and
facile conjugation to other molecules.

» Deprotonation and Alkylation: The terminal proton is acidic (pKa = 25) and can be removed
by a strong base like sodium amide (NaNHz) or n-butyllithium (n-BuLi) to form a nucleophilic
acetylide anion[5]. This anion can then react with various electrophiles, such as alkyl halides,
in an Sn2 reaction to form a new carbon-carbon bond, elongating the carbon chain.

e Hydration:
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o Markovnikov Addition: In the presence of aqueous acid and a mercuric sulfate (HgSOa)
catalyst, water adds across the triple bond to yield an enol intermediate, which rapidly
tautomerizes to the corresponding methyl ketone[6][7].

o Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane like
disiamylborane (SiazBH) followed by oxidative workup (H202, NaOH), results in the anti-
Markovnikov addition of water, yielding an aldehyde after tautomerization[7].

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This is arguably one of the most
powerful reactions for a terminal alkyne. As a cornerstone of "click chemistry,” the CUAAC
reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring
with extremely high efficiency and selectivity[8]. This reaction is widely used in drug
discovery, bioconjugation, and materials science for its reliability and biocompatibility[8].

Proposed Synthesis and Experimental Protocol

While multiple synthetic routes could be envisioned, a plausible approach involves the
alkylation of a protected propargyl alcohol derivative followed by oxidation.

Step 1: Grignard Addition

Click to download full resolution via product page
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Caption: A plausible synthetic pathway to 3,3-dimethylpent-4-ynoic acid.

Protocol: Synthesis via Alkylation of an Acetylide

This protocol outlines a robust method starting from commercially available 3-methyl-1-butyn-3-
ol.

Objective: To synthesize 3,3-dimethylpent-4-ynoic acid.
Materials:

e 3-methyl-1-butyn-3-ol

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Tetrahydrofuran (THF)

o Ethyl bromoacetate

o Diethyl ether

e Lithium hydroxide (LiOH)

e Methanol (MeOH)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:
o Deprotonation (Formation of Alkoxide/Acetylide):

o To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add
anhydrous THF (100 mL).

o Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C (ice bath).
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o Add a solution of 3-methyl-1-butyn-3-ol (1.0 eq) in anhydrous THF (20 mL) dropwise over
30 minutes.

o Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 1 hour. This forms the dianion.

» Alkylation (C-C Bond Formation):

o Cool the reaction mixture back to 0 °C.

o Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

o Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
The causality here is that the Sn2 reaction requires time, and proceeding slowly minimizes
side reactions.

o Workup and Extraction of the Ester:

o Carefully quench the reaction by slowly adding water at 0 °C.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

o Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSOa,
filter, and concentrate under reduced pressure to yield the crude ethyl 3,3-dimethyl-4-yn-1-
oate.

o Saponification (Hydrolysis to the Carboxylic Acid):

o Dissolve the crude ester in a mixture of Methanol: THF:Water (3:1:1).

o Add lithium hydroxide (3.0 eq) and stir at room temperature until TLC or LC-MS indicates
complete consumption of the starting material.

o Concentrate the mixture under reduced pressure to remove most of the organic solvents.

o Dilute the residue with water and wash with diethyl ether to remove any non-polar
impurities.
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o Acidify the aqueous layer to pH ~2 with 1 M HCl at O °C.

o Extract the product with ethyl acetate (3 x 50 mL).

¢ Final Purification:

o Combine the final organic extracts, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate in vacuo.

o The resulting crude product can be purified by silica gel column chromatography or
recrystallization to afford pure 3,3-dimethylpent-4-ynoic acid.

Applications in Drug Development and Medicinal
Chemistry

The unique combination of a sterically hindered acid and a versatile alkyne makes this
molecule a highly attractive scaffold for drug discovery.

» Scaffold Decoration: The orthogonal nature of the functional groups allows for a divergent
synthetic approach. The alkyne can be used as an anchor point for “click" chemistry to
rapidly generate a library of triazole-containing compounds, while the carboxylic acid can be
converted into various amides or esters to modulate pharmacokinetics (solubility, cell
permeability) and pharmacodynamics (target binding).[8]

o Metabolic Stability: The gem-dimethyl group can sterically block access of metabolic
enzymes (e.g., Cytochrome P450s), preventing oxidation at the C3 position and potentially
increasing the half-life of a drug candidate.

o Conformational Rigidity: The quaternary center and the linear alkyne restrict the
conformational freedom of the molecule. This can be advantageous in drug design by pre-
organizing the molecule into a specific bioactive conformation, reducing the entropic penalty
upon binding to a protein target.

» Bioisostere: The carboxylic acid can be converted into other acidic bioisosteres, such as
tetrazoles, to fine-tune acidity and membrane permeability. The alkyne itself can act as a
bioisosteric replacement for other groups in a lead compound.
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Conclusion

3,3-dimethylpent-4-ynoic acid represents a powerful yet underexplored building block for
advanced organic synthesis. Its value lies not in the complexity of its structure, but in the
strategic integration of simple, robust, and orthogonally reactive functional groups. The steric
influence of the gem-dimethyl group provides an additional layer of control over its chemical
behavior and metabolic fate. For researchers in drug development and materials science, this
molecule offers a reliable and versatile platform for constructing novel molecular architectures
with precisely tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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